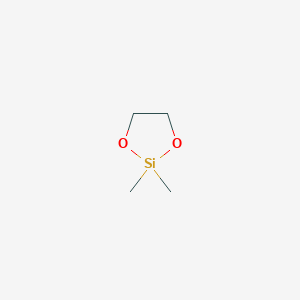
2,2-Dimethyl-1,3,2-dioxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C4H10O2Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two oxygen atoms and two methyl groups, forming a five-membered ring. The presence of silicon in its structure makes it an interesting subject of study in organosilicon chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3,2-dioxasilolane can be synthesized through the reaction of dichlorodimethylsilane with ethylene glycol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:
Cl2Si(CH3)2+HOCH2CH2OH→C4H10O2Si+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where dichlorodimethylsilane and ethylene glycol are combined under controlled conditions. The reaction is typically catalyzed by a base such as pyridine to enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to form silanols and diols.
Oxidation: It can be oxidized to form siloxanes.
Substitution: The silicon atom can undergo substitution reactions with nucleophiles, replacing one of the oxygen atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethylene glycol.
Oxidation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3,2-dioxasilolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1,3,2-dioxasilolane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A cyclic compound with a similar structure but without the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with two methyl groups but no silicon.
1,3-Dioxa-2-silacyclopentane: A compound with a similar silicon-oxygen-carbon ring structure.
Uniqueness
2,2-Dimethyl-1,3,2-dioxasilolane is unique due to the presence of the silicon atom in its structure. This silicon atom imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57915-66-9 |
|---|---|
Molekularformel |
C4H10O2Si |
Molekulargewicht |
118.21 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O2Si/c1-7(2)5-3-4-6-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
DWKPMRBAJMBVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
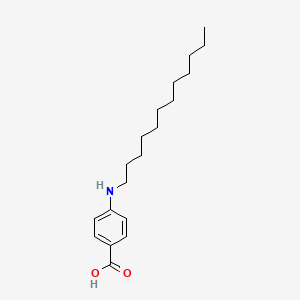
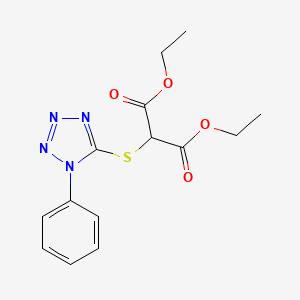

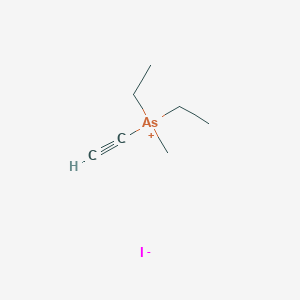
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
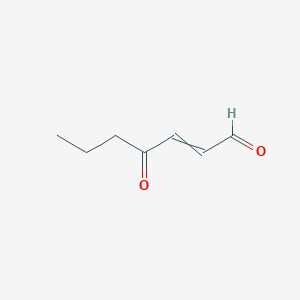
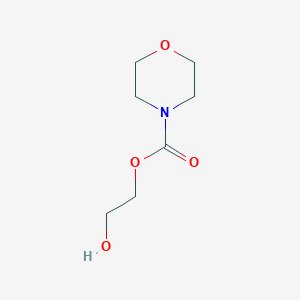
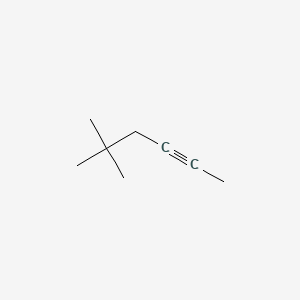
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

